

High-Purity Glycerophosphoinositol Choline: Commercial Sources, Application Notes, and Experimental Protocols

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Compound of Interest

Compound Name: *Glycerophosphoinositol choline*

Cat. No.: *B607664*

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Introduction

Glycerophosphoinositol choline (GPI Choline), with CAS number 425642-32-6, is a semi-synthetic derivative of glycerophosphoinositol, a natural component of cellular metabolism.^[1] This molecule has garnered significant interest in the fields of dermatology, neuroscience, and pharmacology due to its potent anti-inflammatory properties and its role as an activator of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR).^{[1][2]} Its ability to modulate inflammatory pathways makes it a valuable tool for researchers studying skin conditions, neuroinflammation, and other inflammatory diseases.^{[1][3]} This document provides a comprehensive overview of commercial suppliers of high-purity **glycerophosphoinositol choline**, detailed application notes, and step-by-step experimental protocols for its use in a research setting.

Commercial Suppliers of High-Purity Glycerophosphoinositol Choline

For researchers and drug development professionals, sourcing high-purity **glycerophosphoinositol choline** is a critical first step. The following table summarizes the key information for several commercial suppliers.

Supplier	Product Name	CAS Number	Purity	Molecular Formula	Additional Notes
MedchemExpress	Glycerophosphoinositol choline	425642-32-6	98.0%	C ₁₄ H ₃₂ NO ₁₂ P	For research use only.[2]
BOC Sciences	Glycerophosphoinositol choline	425642-32-6	>95%	C ₁₄ H ₃₂ NO ₁₂ P	Offered as a cosmetic ingredient.[4]
MedKoo Biosciences	Glycerophosphoinositol choline	425642-32-6	>98%	C ₁₄ H ₃₂ NO ₁₂ P	Available via custom synthesis.[5]
ChemicalBook	GPI choline	425642-32-6	Not specified	C ₁₄ H ₃₂ NO ₁₂ P	Lists multiple suppliers.[3]
BLD Pharm	Glycerophosphoinositol choline	425642-32-6	Not specified	C ₁₄ H ₃₂ NO ₁₂ P	-
Croda	GLYCEROPHOSPHOINOSITOL CHOLINE	425642-32-6	Not specified	Not specified	Sold as a mixture with other components for cosmetic applications. [1]

Application Notes

Anti-Inflammatory and Soothing Agent

Glycerophosphoinositol choline exhibits significant anti-inflammatory activity.[1] It functions by supporting the physiological control system that regulates the release of fatty acids responsible for inflammatory processes.[6] Specifically, it is known to inhibit cytosolic phospholipase A2 (cPLA2), a key enzyme in the inflammatory cascade that leads to the production of arachidonic acid and subsequent pro-inflammatory mediators like prostaglandins.[6] This mechanism makes it an effective agent for soothing skin redness and irritation.[6]

- **Dermatological Research:** In skincare and dermatological research, it is used to control symptoms of sensitive and inflamed skin, reduce dandruff and seborrheic dermatitis, and prevent photo-aging by controlling skin micro-inflammation.[1]
- **Postoperative Pain and Inflammation:** In vivo studies have shown that **glycerophosphoinositol choline** can reduce postoperative pain and decrease the release of tumor necrosis factor (TNF), a pro-inflammatory cytokine, from macrophages.[2][3]

Neuroscience Research: $\alpha 7$ Nicotinic Acetylcholine Receptor Activation

Glycerophosphoinositol choline is an activator of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR).[2][3] The $\alpha 7$ nAChR is a ligand-gated ion channel expressed in the central nervous system and on immune cells, and it plays a crucial role in cognitive function and the cholinergic anti-inflammatory pathway.

- **Cognitive Function:** Activation of $\alpha 7$ nAChR is a therapeutic strategy being explored for neurological disorders such as Alzheimer's disease and other dementias.[7]
- **Cholinergic Anti-Inflammatory Pathway:** The activation of $\alpha 7$ nAChR on immune cells, such as macrophages, can inhibit the production and release of pro-inflammatory cytokines, providing another mechanism for its anti-inflammatory effects.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay - Inhibition of TNF- α Secretion in Macrophages

This protocol describes a method to evaluate the anti-inflammatory effects of **glycerophosphoinositol choline** by measuring its ability to inhibit the secretion of TNF- α from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

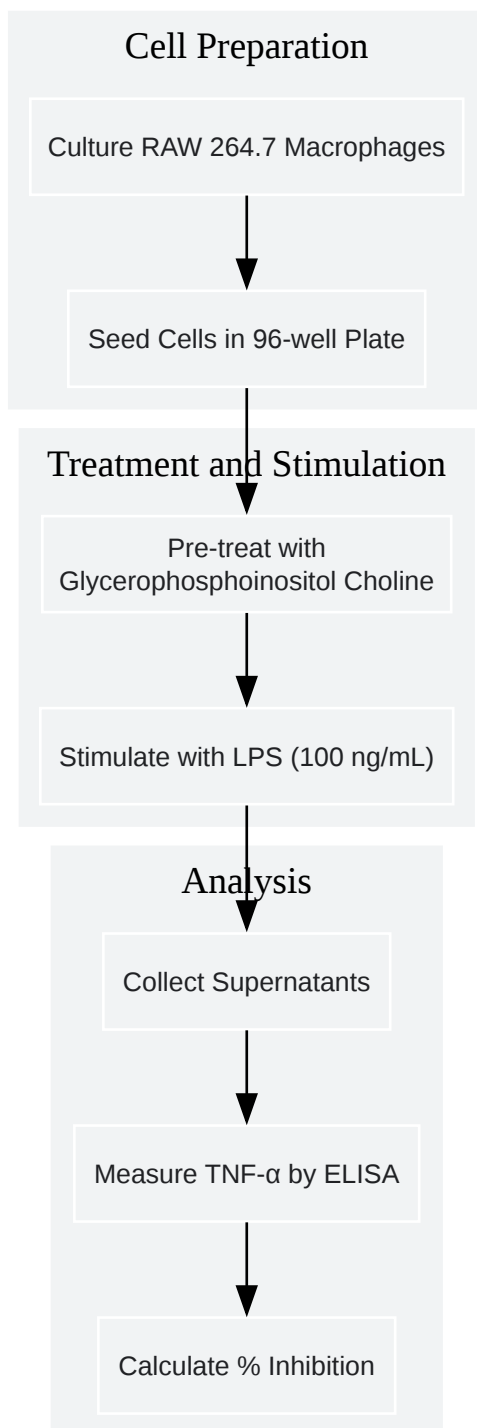
- RAW 264.7 macrophage cell line
- DMEM (Dulbecco's Modified Eagle Medium)

- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- High-purity **glycerophosphoinositol choline**
- Phosphate Buffered Saline (PBS)
- TNF- α ELISA kit

Procedure:

- Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
- Treatment:
 - Prepare stock solutions of **glycerophosphoinositol choline** in a suitable solvent (e.g., sterile water or PBS).
 - Pre-treat the cells with various concentrations of **glycerophosphoinositol choline** (e.g., 10, 50, 100 μ M) for 2 hours. Include a vehicle control.
- Stimulation: After the pre-treatment period, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include an untreated control group (no LPS, no **glycerophosphoinositol choline**) and an LPS-only control group.
- Sample Collection: After 24 hours of stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
- TNF- α Measurement: Quantify the concentration of TNF- α in the supernatants using a commercial TNF- α ELISA kit, following the manufacturer's instructions.

- Data Analysis: Calculate the percentage inhibition of TNF- α secretion for each concentration of **glycerophosphoinositol choline** compared to the LPS-only control.



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Caption: Workflow for in vitro anti-inflammatory assay.

Protocol 2: In Vitro $\alpha 7$ Nicotinic Acetylcholine Receptor Activation Assay - Calcium Influx

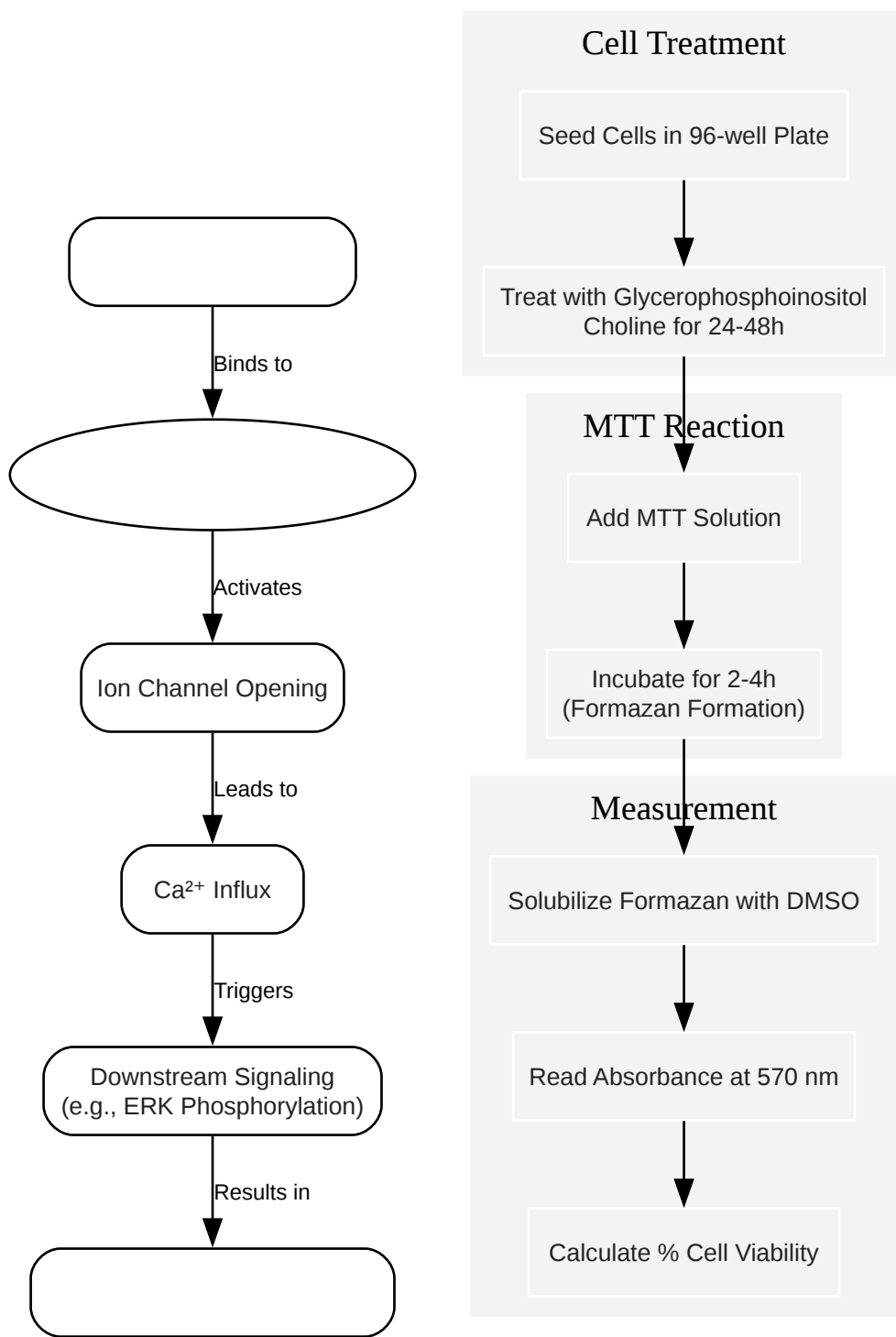
This protocol outlines a method to assess the activation of $\alpha 7$ nAChR by **glycerophosphoinositol choline** by measuring intracellular calcium influx in a suitable cell line, such as PC12 cells, which endogenously express the receptor.

Materials:

- PC12 cell line
- F-12K Medium
- Horse Serum
- Fetal Bovine Serum
- Penicillin-Streptomycin solution
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS)
- High-purity **glycerophosphoinositol choline**
- Positive control agonist (e.g., PNU-282987)
- Antagonist (e.g., methyllycaconitine)
- Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

- Cell Culture: Culture PC12 cells in F-12K medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere and grow to 60-80% confluency.
- Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
 - Remove the culture medium, wash the cells with HBSS, and incubate them with the loading buffer for 30-60 minutes at 37°C.
- Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
- Calcium Measurement:
 - Place the plate in a FLIPR or on a fluorescence microscope.
 - Establish a baseline fluorescence reading for each well.
 - Add varying concentrations of **glycerophosphoinositol choline** to the wells and immediately begin recording the change in fluorescence intensity over time.
 - Include a positive control (PNU-282987) and a negative control (vehicle). To confirm specificity, pre-incubate some wells with an $\alpha 7$ nAChR antagonist before adding **glycerophosphoinositol choline**.
- Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the peak fluorescence change ($\Delta F/F_0$) for each condition.



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